4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide
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Overview
Description
4-PHENYL-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE is a complex organic compound that features a thiazole ring, a sulfamoyl group, and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-PHENYL-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE typically involves the reaction of 4-phenylbutanamide with 4-[(1,3-thiazol-2-yl)sulfamoyl]phenylamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-PHENYL-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified compounds with different functional groups .
Scientific Research Applications
4-PHENYL-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-PHENYL-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring and sulfamoyl group play crucial roles in its biological activity. The compound may exert its effects through the inhibition of certain enzymes or receptors, leading to the desired therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,3-thiazole-2-amines: These compounds share the thiazole ring structure and exhibit similar biological activities.
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: This compound combines thiazole and sulfonamide groups, similar to 4-PHENYL-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE.
Uniqueness
4-PHENYL-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H19N3O3S2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide |
InChI |
InChI=1S/C19H19N3O3S2/c23-18(8-4-7-15-5-2-1-3-6-15)21-16-9-11-17(12-10-16)27(24,25)22-19-20-13-14-26-19/h1-3,5-6,9-14H,4,7-8H2,(H,20,22)(H,21,23) |
InChI Key |
RCPMEXXSCKURJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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